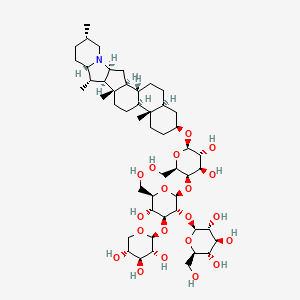

Demissine

説明

Demissine is a steroidal glycoalkaloid (GA) primarily isolated from wild potato species such as Solanum demissum and Solanum acaule . Structurally, it consists of a solanidane backbone (a nitrogen-containing sterol) conjugated to a branched tetrasaccharide chain . This tetrasaccharide component distinguishes this compound from other GAs like solanine and chaconine, which have branched trisaccharide chains (solatriose and chacotriose, respectively) . This compound’s aglycon, demissidine, is structurally analogous to solanidine (the aglycon of solanine) but lacks a double bond at the C5 position .

This compound is associated with plant resistance mechanisms against bacterial pathogens such as Pectobacterium and Pseudomonas (EP-I pathovar) . Its bioactivity extends to cardiotonic effects in frogs and inhibition of acetylcholinesterase in mammals .

特性

分子式 |

C50H83NO20 |

|---|---|

分子量 |

1018.2 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H83NO20/c1-20-5-8-27-21(2)33-28(51(27)15-20)14-26-24-7-6-22-13-23(9-11-49(22,3)25(24)10-12-50(26,33)4)65-46-41(63)38(60)42(32(18-54)68-46)69-48-44(71-47-40(62)37(59)35(57)30(16-52)66-47)43(36(58)31(17-53)67-48)70-45-39(61)34(56)29(55)19-64-45/h20-48,52-63H,5-19H2,1-4H3/t20-,21+,22-,23-,24+,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38+,39+,40+,41+,42-,43-,44+,45-,46+,47-,48-,49-,50-/m0/s1 |

InChIキー |

KWRYHKRVKRBBBU-RDQTZTQHSA-N |

SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |

異性体SMILES |

C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C |

正規SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of demissine involves the glycosylation of solanidine, a steroidal alkaloid. The glycosylation process typically requires the use of glycosyl donors and catalysts under controlled conditions. For instance, the glycosylation of solanidine with specific sugar moieties can be achieved using glycosyl halides in the presence of silver salts as catalysts .

Industrial Production Methods

Industrial production of this compound is generally not common due to its presence in wild Solanum species. Instead, this compound is usually extracted and purified from these natural sources. The extraction process involves the use of solvents like methanol or ethanol, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

Demissine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dehydrothis compound, which involves the removal of hydrogen atoms.

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield solanidine and sugar moieties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or enzymatic hydrolysis can be used, with hydrochloric acid or glycosidases as reagents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Dehydrothis compound: Formed through oxidation.

Solanidine: Obtained through hydrolysis.

Glycosylated derivatives: Produced through substitution reactions.

科学的研究の応用

Demissine has several scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycoalkaloids.

Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and microorganisms.

作用機序

Demissine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts neuronal function, leading to neurotoxic effects. Additionally, this compound destabilizes cholesterol-containing membranes, causing gastrointestinal disturbances .

類似化合物との比較

Comparison with Similar Compounds

Demissine belongs to a broader class of steroidal glycoalkaloids (GAs) with varying structural and functional properties. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Glycoalkaloids

Key Differences

Sugar Moieties :

- This compound’s branched tetrasaccharide enhances specificity in pathogen interactions compared to trisaccharide-bearing GAs like solanine .

- Tomatine’s linear tetrasaccharide contributes to its distinct antifungal activity .

Biosynthetic Pathways :

- This compound and commersonine share biosynthetic routes in wild Solanum species, while solanine and chaconine dominate cultivated potatoes .

Toxicity Profiles: this compound exhibits cardiotonic effects but lacks the acute neurotoxicity of solanine, which inhibits cholinesterase and disrupts membranes . Tomatine’s hemolytic activity is more pronounced than this compound’s .

Ecological Roles :

- This compound is linked to resistance against specific bacterial pathovars (e.g., EP-I), whereas solanine and chaconine broadly deter insects and pathogens .

Contradictions and Contextual Variability

- While this compound-rich S. chacoense extracts lack bactericidal activity , S. nigrum extracts containing this compound show antimicrobial effects . This suggests bioactivity may depend on synergistic interactions with other phytochemicals or plant-specific contexts.

Research Findings and Implications

Structural-Activity Relationships :

- The tetrasaccharide chain in this compound is critical for its pathogen resistance role, as shown by its bias toward EP-I resistance in S. chacoense .

- Solanine’s trisaccharide component correlates with membrane disruption, a less targeted mechanism .

Quantitative Distribution :

- This compound accumulates in wild potato tubers at lower concentrations (≤1 mg/g fresh weight) compared to solanine/chaconine in cultivated varieties (≤5 mg/g) .

Evolutionary Significance :

- Wild Solanum species prioritize this compound/commersonine synthesis, possibly as an adaptive trait against co-evolved pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。